

Sonlicromanol hydrochloride active metabolite KH176m

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Compound of Interest

Compound Name: Sonlicromanol hydrochloride

Cat. No.: B8201813

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An In-Depth Technical Guide to Sonlicromanol's Active Metabolite: KH176m

Introduction

Sonlicromanol (KH176) is an orally administered, clinical-stage small molecule developed by Khondrion for the treatment of primary mitochondrial diseases (PMD).[1][2] These debilitating genetic disorders are characterized by impaired oxidative phosphorylation, leading to cellular energy deficits, increased production of reactive oxygen species (ROS), and subsequent inflammation.[3] Following administration, sonlicromanol is converted to its primary active metabolite, KH176m, which is responsible for the drug's therapeutic effects.[3][4] KH176m exerts its effects through a unique "triple mode of action" by simultaneously targeting reductive/oxidative distress and inflammation, aiming to restore cellular homeostasis.[2][3] This technical guide provides a comprehensive overview of the core functions, properties, and experimental evaluation of KH176m for researchers, scientists, and drug development professionals.

Metabolism and Pharmacokinetics

Sonlicromanol acts as a prodrug, undergoing biotransformation to form the active metabolite KH176m.[1] This conversion is primarily catalyzed by the cytochrome P450 3A4 enzyme.[1][4] While in vitro metabolism of the parent compound is relatively low (2-15% after 120 minutes), in vivo studies show a significant conversion, with an average of 83% converted to KH176m after four weeks of dosing.[1]

Clinical trial results have established that in human blood samples following sonlicromanol administration, the ratio of the active KH176m metabolite to the parent compound KH176 is approximately 0.3.[5] Pharmacokinetic studies from a Phase I trial in healthy male volunteers showed that sonlicromanol has a rapid absorption profile with a time to maximum concentration (Tmax) of about 2 hours and a half-life of approximately 9 hours; its active metabolite, KH176m, has a longer half-life of about 15 hours.[6]

Parameter	Value	Species/Context	Source
Metabolizing Enzyme	Cytochrome P450 3A4	Human	[1][4]
In Vitro Metabolism	2-15% of parent compound metabolized after 120 mins	In Vitro	[1]
In Vivo Conversion	~83% converted to KH176m after 4 weeks of dosing	In Vivo	[1]
KH176m:KH176 Ratio	~0.3 in human blood	Human	[5]
Cmax (KH176m)	~0.5 µM	After 100 mg BID of sonlicromanol	[5]
Oral Bioavailability (KH176)	68%	Mice	[1]
Oral Bioavailability (KH176)	74%	Rats	[1]

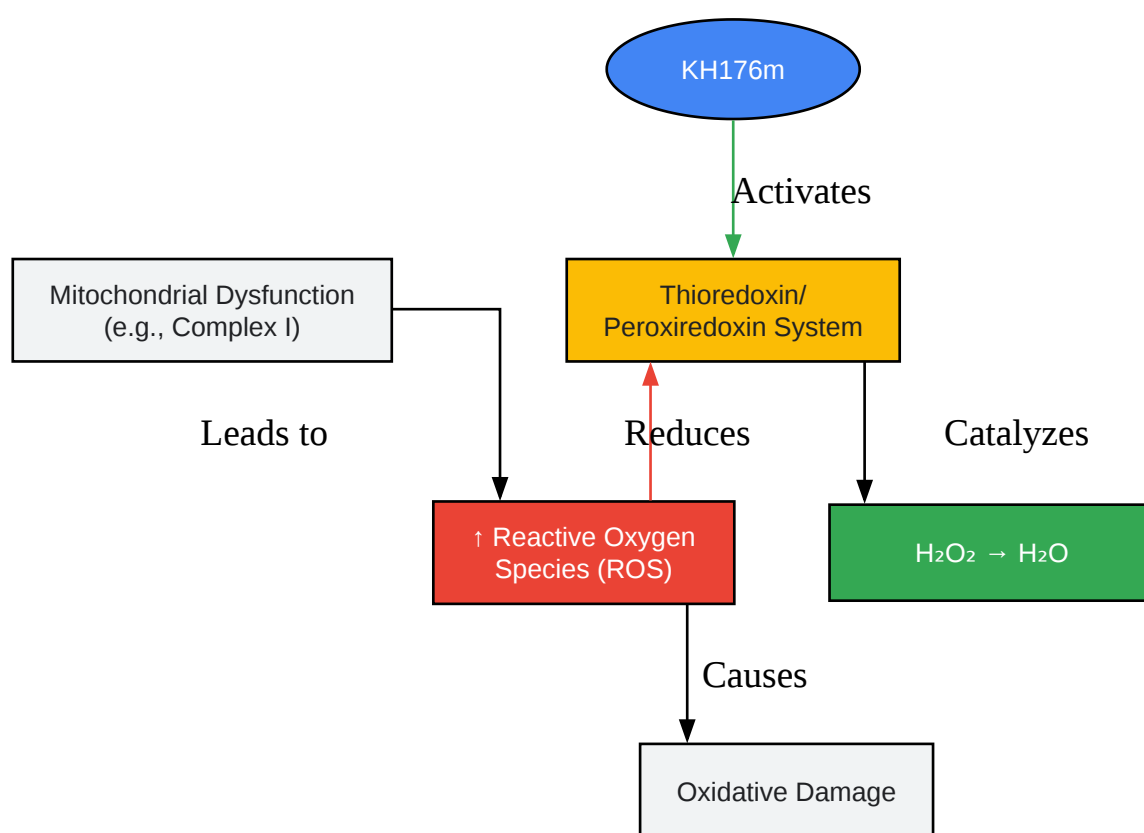
Core Mechanism of Action

KH176m's therapeutic potential stems from its dual function as a potent redox modulator and a selective anti-inflammatory agent.

Redox Modulation and Antioxidant Activity

Patients with mitochondrial diseases exhibit increased levels of ROS, leading to significant cellular stress.[1] KH176m addresses this by acting as both a direct antioxidant that scavenges ROS and as a redox modulator that enhances the cell's endogenous antioxidant systems.[3][5]

Its primary target in this capacity is the Thioredoxin/Peroxiredoxin (Trx/Prx) system.[1][3][4] KH176m enhances the activity of peroxiredoxins, which are crucial enzymes that detoxify harmful ROS like hydrogen peroxide (H_2O_2) by reducing it to water.[1][3] This action helps to restore cellular redox balance and protect cells from oxidative damage.[4][7]



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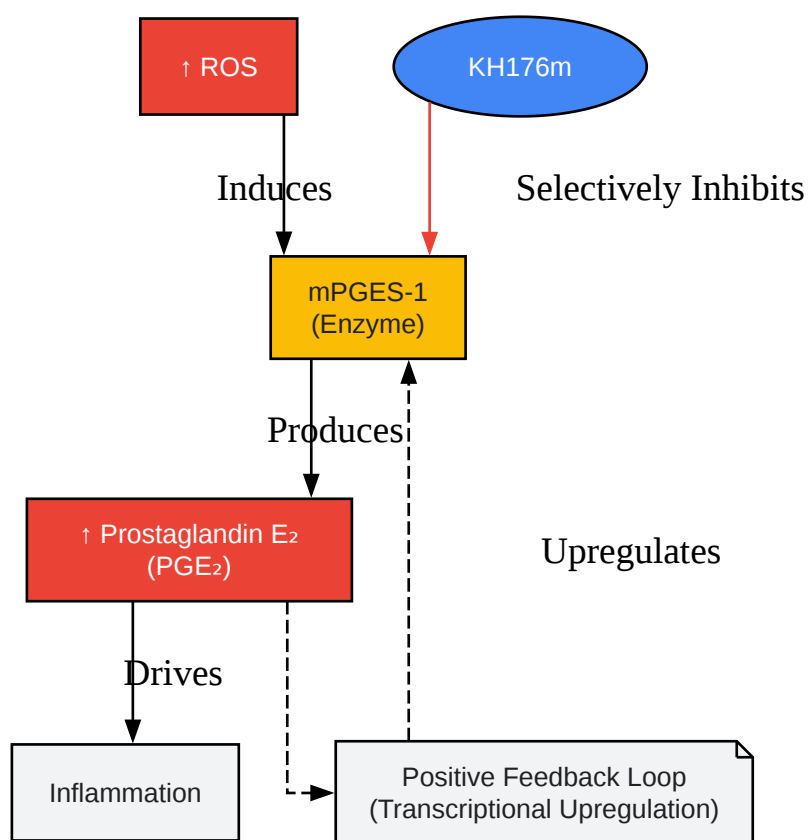
KH176m enhances the Trx/Prx antioxidant system.

Anti-inflammatory Action via mPGES-1 Inhibition

In mitochondrial disease, elevated ROS levels can trigger inflammatory cascades.[1] A key mediator in this process is prostaglandin E2 (PGE2), an inflammatory lipid produced by the

enzyme microsomal prostaglandin E synthase-1 (mPGES-1).[1][8] Increased PGE2 levels have been detected in cells from patients with mitochondrial disease.[8]

KH176m is a selective inhibitor of mPGES-1.[1][3][8] By blocking this enzyme's activity, KH176m prevents the overproduction of PGE2, thereby reducing inflammation.[1][8] Furthermore, PGE2 can induce a positive feedback loop that increases the transcriptional expression of mPGES-1; by lowering PGE2 levels, KH176m also indirectly reduces the expression of the enzyme itself.[1]



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KH176m inhibits the mPGES-1 inflammatory pathway.

Quantitative Preclinical and Clinical Data

Preclinical Efficacy in Cardiac Ischemia-Reperfusion Injury

A study using isolated mouse hearts subjected to ischemia-reperfusion injury (IRI) demonstrated the protective effects of KH176m. The data show that 10 μ M KH176m significantly reduced markers of cell death and mitochondrial damage after a short (20-minute) ischemic event.^[5]

Parameter	Control	10 μ M KH176m	Outcome	Source
LDH Release (U/min/GWW)	0.8 \pm 0.5	0.2 \pm 0.2	Robust reduction in cell death	^[5]
Infarct Size (%)	31 \pm 20	15 \pm 8	Significant reduction in tissue damage	^[5]
Cytochrome C Release (ng/min/GWW)	790.8 \pm 453.6	168.0 \pm 151.9	Strong reduction in mitochondrial damage	^[5]

Data represent mean \pm standard deviation.

Phase 2b Clinical Trial Efficacy Signals

A Phase 2b clinical trial program evaluated sonlicromanol in adults with the m.3243A>G mutation, the most common cause of PMD.^{[9][10]} The program consisted of a 28-day randomized controlled trial (RCT) followed by a 52-week open-label extension (OLEX).^{[9][10]} While the primary cognitive endpoint was not met in the short-term study, clinically meaningful improvements were observed, particularly in patients with more severe symptoms at baseline and during the long-term extension.^{[3][10][11]}

Domain	Outcome Measure	Result	Source
Mood/Depression	Beck Depression Inventory (BDI)	Statistically significant improvement (p=0.0143)	[10][11]
Mood/Depression	HADS-D (Depression Subscale)	Signal of improvement	[10][11]
Pain	RAND-SF-36 (Pain Domains)	Statistically significant improvement (p=0.0105)	[3]
Quality of Life	EuroQol EQ-5D-5L Index	Statistically significant improvement (p=0.0173)	[3]
Fatigue & Balance	Multiple domains	Improvements noted, especially in long-term study	[9][12]

Key Experimental Protocols

The evaluation of KH176m and its parent compound relies on specific assays to measure mitochondrial function, cellular redox state, and inflammatory markers.

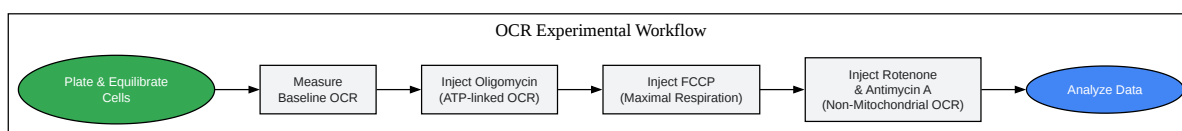
Assessment of Mitochondrial Respiration (OCR)

The oxygen consumption rate (OCR) is a key indicator of mitochondrial respiratory function, often measured using extracellular flux analyzers.[3]

Methodology:

- Cell Plating: Seed cells (e.g., patient-derived fibroblasts) onto a specialized microplate and allow them to adhere.[3]
- Equilibration: Equilibrate the cells in a CO₂-free incubator using a specialized assay medium. [3]

- Baseline OCR: Measure the initial oxygen consumption rate to determine basal respiration. [3]
- Sequential Inhibitor Injections:
 - Oligomycin: Inject this ATP synthase inhibitor to quantify the proportion of OCR linked to ATP production.[3]
 - FCCP: Inject this uncoupling agent to collapse the mitochondrial proton gradient and induce maximal respiration.[3]
 - Rotenone & Antimycin A: Inject these Complex I and III inhibitors to shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.[3]



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Experimental workflow for measuring Oxygen Consumption Rate (OCR).

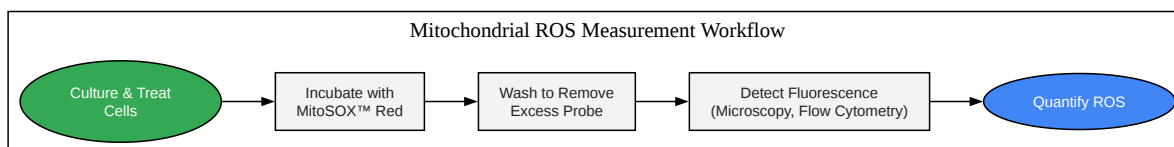
Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Cellular and mitochondrial ROS levels are quantified using fluorescent probes that become fluorescent upon oxidation.

Methodology:

- Cell Culture: Grow cells under desired experimental conditions (e.g., with and without KH176m treatment).[3]

- Probe Incubation: Load cells with a ROS-sensitive fluorescent dye. MitoSOX™ Red is commonly used as it specifically targets mitochondrial superoxide.[3]
- Washing: Gently wash the cells to remove any excess, unbound probe.[3]
- Detection: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer to quantify ROS levels.[3]



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Workflow for quantifying mitochondrial ROS levels.

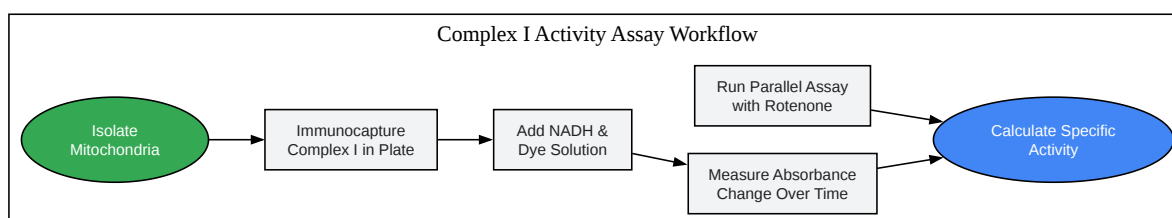
Mitochondrial Complex I Activity Assay

This assay measures the function of Complex I (NADH:ubiquinone oxidoreductase), the first and largest complex of the electron transport chain.[13] Its activity is determined by monitoring the oxidation of NADH to NAD+.[13][14]

Methodology (Colorimetric):

- Mitochondria Isolation: Isolate mitochondria from tissue or cell samples via differential centrifugation.[15][16]
- Immunocapture: Add mitochondrial preparations to a microplate where Complex I is immunocaptured within the wells.[15]
- Assay Reaction: Add an assay solution containing NADH and a specific dye. The oxidation of NADH is coupled to the reduction of the dye, which leads to an increase in absorbance at a specific wavelength (e.g., 450 nm).[15]

- Kinetic Measurement: Measure the change in absorbance over time using a plate reader. The rate of absorbance increase is proportional to Complex I activity.[15]
- Inhibitor Control: To determine specific Complex I activity, subtract the activity measured in the presence of Rotenone, a potent Complex I inhibitor.[13]



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